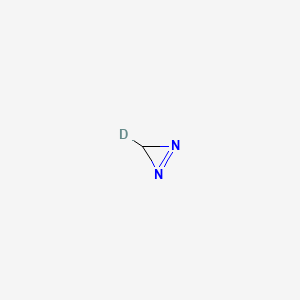

3-deuterio-3H-diazirine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Deuterio-3H-diazirine is a deuterium-labeled derivative of diazirine, a class of organic molecules characterized by a three-membered ring containing one carbon and two nitrogen atoms. This compound is particularly notable for its use in photoaffinity labeling, a technique that allows researchers to study molecular interactions by forming covalent bonds with target molecules upon exposure to light.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-deuterio-3H-diazirine typically involves the following steps:

Oximation: The starting ketone is converted to an oxime using hydroxylammonium chloride in the presence of a base such as pyridine.

Tosylation: The oxime is then tosylated using tosyl chloride in the presence of a base.

Ammonia Treatment: The tosylated oxime is treated with ammonia to form diaziridine.

Oxidation: The diaziridine is oxidized to form the desired diazirine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of more efficient bases like potassium hydroxide for the one-pot synthesis of aliphatic diazirines .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Deuterio-3H-diazirine undergoes various chemical reactions, primarily involving the generation of carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can insert into C-H, O-H, and N-H bonds.

Common Reagents and Conditions:

Photochemical Activation: Ultraviolet light (around 350-365 nm) is commonly used to activate diazirines.

Thermal Activation: Heating to temperatures between 110-130°C can also generate carbenes from diazirines.

Major Products: The primary products of these reactions are the insertion products of carbenes into various bonds, leading to the formation of new C-C, C-O, or C-N bonds .

Applications De Recherche Scientifique

3-Deuterio-3H-diazirine has a wide range of applications in scientific research:

Chemistry: Used as a photoaffinity probe to study molecular interactions and reaction mechanisms.

Biology: Employed in the identification of biological targets and protein-protein interactions.

Medicine: Utilized in drug discovery and development to map the binding sites of pharmaceutical compounds.

Industry: Applied in polymer crosslinking and adhesion processes

Mécanisme D'action

The mechanism of action of 3-deuterio-3H-diazirine involves the generation of carbenes upon activation. These carbenes are highly reactive and can insert into nearby bonds, forming covalent linkages with target molecules. This property makes diazirines valuable tools for studying molecular interactions and labeling specific sites within complex biological systems .

Comparaison Avec Des Composés Similaires

Diaziridine: A precursor to diazirine, characterized by a three-membered ring with two nitrogen atoms.

Trifluoromethyl Aryl Diazirines: Commonly used in biological target identification and known for their high reactivity and stability.

Phenyl Azides and Benzophenones: Alternative photoaffinity probes with different activation and reactivity profiles.

Uniqueness: 3-Deuterio-3H-diazirine is unique due to its deuterium labeling, which can provide additional insights into reaction mechanisms and molecular interactions by allowing researchers to trace the movement of hydrogen atoms during reactions.

Propriétés

Formule moléculaire |

CH2N2 |

|---|---|

Poids moléculaire |

43.046 g/mol |

Nom IUPAC |

3-deuterio-3H-diazirine |

InChI |

InChI=1S/CH2N2/c1-2-3-1/h1H2/i1D |

Clé InChI |

GKVDXUXIAHWQIK-MICDWDOJSA-N |

SMILES isomérique |

[2H]C1N=N1 |

SMILES canonique |

C1N=N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)

![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)